molecular formula C15H12FNO4 B582334 Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate CAS No. 1365272-65-6

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate

Cat. No.: B582334
CAS No.: 1365272-65-6
M. Wt: 289.262
InChI Key: PMRJUSATYALLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is an organic compound with the molecular formula C15H12FNO4 It is a derivative of benzoic acid, featuring a fluoro and nitro substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate can be synthesized through the esterification of 2-fluoro-4-(4-nitrophenyl)benzoic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: Ethyl 2-fluoro-4-(4-aminophenyl)benzoate.

    Substitution: Ethyl 2-(substituted)-4-(4-nitrophenyl)benzoate.

    Hydrolysis: 2-fluoro-4-(4-nitrophenyl)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study the effects of fluoro and nitro substituents on biological activity, aiding in the design of new bioactive molecules.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate can be compared with similar compounds such as:

    Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate: This compound has a nitro group in a different position, which can affect its reactivity and biological activity.

    Ethyl 2-chloro-4-(4-nitrophenyl)benzoate: The chloro substituent can lead to different chemical properties and reactivity compared to the fluoro substituent.

    Ethyl 2-fluoro-4-(4-aminophenyl)benzoate: This compound, resulting from the reduction of the nitro group, has different biological and chemical properties.

This compound is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-fluoro-4-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(18)13-8-5-11(9-14(13)16)10-3-6-12(7-4-10)17(19)20/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRJUSATYALLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742910
Record name Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-65-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.